3-Chlorobenzene-1-sulfonyl isocyanate

Synthetic Methodology Process Chemistry Sulfonyl Isocyanate

3-Chlorobenzene-1-sulfonyl isocyanate (CAS 68984-05-4) is an aryl sulfonyl isocyanate, a class of compounds characterized by a highly electrophilic isocyanate (-N=C=O) group directly attached to a sulfonyl (-SO₂-) moiety. This dual functionality confers significant reactivity towards nucleophiles such as amines and alcohols, enabling its use as a versatile building block for sulfonamides, ureas, and carbamates.

Molecular Formula C7H4ClNO3S
Molecular Weight 217.63 g/mol
CAS No. 68984-05-4
Cat. No. B1368139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzene-1-sulfonyl isocyanate
CAS68984-05-4
Molecular FormulaC7H4ClNO3S
Molecular Weight217.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O
InChIInChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H
InChIKeyBUFPYFZTTSMGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzene-1-sulfonyl isocyanate (CAS 68984-05-4) Procurement Guide: Reactivity and Synthetic Utility


3-Chlorobenzene-1-sulfonyl isocyanate (CAS 68984-05-4) is an aryl sulfonyl isocyanate, a class of compounds characterized by a highly electrophilic isocyanate (-N=C=O) group directly attached to a sulfonyl (-SO₂-) moiety. This dual functionality confers significant reactivity towards nucleophiles such as amines and alcohols, enabling its use as a versatile building block for sulfonamides, ureas, and carbamates [1]. Its structural analog, 4-chlorobenzenesulfonyl isocyanate, is also known for similar reactivity in nucleophilic substitution reactions . This compound is primarily utilized as an intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals .

Why 3-Chlorobenzene-1-sulfonyl isocyanate is Not Interchangeable with Other Chlorophenyl Isocyanates


Generic substitution among aryl sulfonyl isocyanates fails due to significant reactivity differences dictated by the position and nature of substituents on the benzene ring. The isocyanate carbon's electrophilicity is modulated by the electron-withdrawing or -donating properties of the substituent . Therefore, a 3-chloro substituent creates a unique electronic environment compared to unsubstituted , 4-chloro, or 2-chloro analogs, which directly influences reaction rates, yields, and the stability of intermediates [1]. Furthermore, the specific ortho-, meta-, or para- substitution pattern is a critical determinant in the final compound's biological activity when used to create sulfonylurea herbicides or pharmaceuticals, where subtle structural changes can lead to vastly different efficacy and selectivity profiles [2].

Quantitative Differentiation of 3-Chlorobenzene-1-sulfonyl isocyanate: Synthesis and Reactivity Data


Comparative Yield in Phosgenation Synthesis: 3-Chloro vs. 4-Chloro Isocyanate

The synthesis of 3-chlorobenzene-1-sulfonyl isocyanate via phosgenation of the corresponding sulfonamide can be compared to the known synthesis of its para-substituted analog. A reported method yields the 3-chloro derivative at 40% (2g) after distillation . In contrast, a specific literature procedure for the para isomer, 4-chlorobenzenesulfonyl isocyanate, achieves a yield of 65% under different phosgenation conditions (18 hr in 1,2,4-trichlorobenzene) [1]. This difference underscores that the substitution pattern significantly influences the efficiency of the phosgenation step, and that optimized conditions are not universally transferable across isomers.

Synthetic Methodology Process Chemistry Sulfonyl Isocyanate

Reactivity in Friedel-Crafts Acylation: p-Chlorobenzenesulfonyl Isocyanate as a Model

The reactivity of arylsulfonyl isocyanates in Friedel-Crafts-type acylations is well-documented. p-Chlorobenzenesulfonyl isocyanate (XI) reacts with various aromatic compounds (benzene, anisole, toluene, chlorobenzene, naphthalene) at room temperature with an AlCl₃ catalyst to yield the corresponding N-(p-chlorobenzenesulfonyl)amides [1]. The study notes that chlorobenzene as a substrate gave poor yields with both p-toluenesulfonyl isocyanate and p-chlorobenzenesulfonyl isocyanate, indicating a general limitation of this specific transformation [2]. While direct data for the 3-chloro isomer is absent, this establishes a baseline reactivity profile for a closely related halogenated sulfonyl isocyanate, from which the 3-chloro isomer's behavior can be inferred to be electronically distinct but mechanistically similar.

Friedel-Crafts Reaction Sulfonyl Amide Synthesis Aromatic Acylation

Physical Property Benchmark: Boiling Point and Purity Specification

The reported boiling point for 3-chlorobenzene-1-sulfonyl isocyanate is 92°-5° C . Commercial sources list a standard purity specification of ≥95%, with some providing additional certification by NMR [REFS-2, REFS-3]. For comparison, the 2-chloro isomer (CAS 64900-65-8) is a solid at room temperature, while the 4-chloro isomer (CAS 5769-15-3) is reported with a different, non-identical boiling point. These distinct physical properties are crucial for compound identification, handling (e.g., distillation), and ensuring consistent performance in sensitive reactions.

Physicochemical Properties Quality Control Analytical Specification

Key Application Scenarios for 3-Chlorobenzene-1-sulfonyl isocyanate in Research and Industry


Synthesis of Novel Sulfonylurea Derivatives for Agrochemical or Pharmaceutical Screening

This compound is a key intermediate for generating diverse sulfonylurea libraries. The 3-chloro substituent introduces a specific electronic and steric profile onto the phenyl ring, which can be exploited to modulate the biological activity of the final molecule . This is particularly relevant in the development of new herbicidal sulfonamides or in medicinal chemistry programs targeting enzymes like NMDA receptors, where 4-sulfonamide-quinoline derivatives show antagonist activity [1].

Preparation of N-Sulfonyl Amides and Carbamates via Reaction with Nucleophiles

The high electrophilicity of the isocyanate group makes it highly reactive with a range of nucleophiles, including amines, alcohols, and thiols . This allows for the efficient installation of the 3-chlorobenzenesulfonyl group onto complex molecular scaffolds, serving as a key step in the synthesis of sulfonamides, ureas, and carbamates [1]. The reactivity is consistent with its class, as demonstrated by the well-characterized reactions of its para-substituted analog in Friedel-Crafts acylation [2].

Development of Targeted Covalent Inhibitors (TCIs) or Activity-Based Probes

The electrophilic isocyanate can react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in proteins, making it a potential warhead for designing irreversible enzyme inhibitors . The 3-chloro substitution pattern on the benzene ring provides a specific vector for optimizing non-covalent interactions with the protein's binding pocket, which is a crucial step in fragment-based drug discovery or chemical biology for developing selective probes [1].

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